(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile
Description
Properties
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-5-10-11(6-9(8)2)14(4-3-12)7-13-10/h5-7H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRBGPQPKWEUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588660 | |
| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167980-30-5 | |
| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile is a compound of considerable interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives, including this compound, have been recognized for their broad spectrum of biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. The structural features of benzimidazoles often contribute to their ability to interact with various biological targets.
The primary mode of action for this compound involves inhibition of specific enzymes and proteins that play critical roles in cellular functions:
- Inhibition of Prostaglandin E Synthase-1 (mPGES-1) : This compound has been shown to inhibit mPGES-1, leading to decreased synthesis of prostaglandin E2 (PGE2), a mediator involved in inflammation and pain pathways. This inhibition occurs in a dose-dependent manner and has been demonstrated in both isolated cells and whole blood treated with inflammatory stimuli such as lipopolysaccharides (LPS) or interleukin-1 beta (IL-1β) .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disruption of microbial cell wall synthesis or function .
Anticancer Activity
The compound has also demonstrated promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism involves the activation of apoptotic pathways and inhibition of key survival signaling pathways .
Case Study : A study investigated the effects of this compound on MCF-7 cells, revealing a significant increase in apoptotic markers after treatment. The compound's effectiveness was compared to standard chemotherapeutic agents, showing comparable or superior efficacy at certain concentrations .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary studies indicate that peak plasma concentrations are achieved within a few hours post-administration, with a substantial portion excreted via urine .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives:
| Compound Name | Target Activity | EC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial/Anticancer | 10 | Effective against multiple pathogens |
| 4,5,6-Tribromo-benzimidazole | Antiviral | 0.09 - 41 | Selective against BVDV |
| Thiabendazole | Antifungal/Anthelmintic | Variable | Known for broad-spectrum activity |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile has garnered attention for its biological activity, particularly in drug design. Benzimidazole derivatives are known for their diverse pharmacological effects, including antimicrobial, anticancer, and antiviral properties. Research indicates that compounds similar to this compound exhibit potent activity against various targets:
- Antiviral Activity : Studies have shown that benzimidazole derivatives can inhibit the Hepatitis C virus (HCV), with some derivatives demonstrating EC50 values as low as 3.0 nM against HCV non-structural proteins .
- Anticancer Properties : The compound's structure allows it to interact with DNA and inhibit tumor cell proliferation. For instance, certain benzimidazole derivatives have been reported to induce apoptosis in cancer cell lines .
Case Study: Anticancer Activity
A study evaluated a series of benzimidazole derivatives for their cytotoxic effects on various cancer cell lines. Compounds containing the benzimidazole moiety showed significant inhibition of cell growth, with IC50 values ranging from 0.05 to 0.5 µM, indicating the potential of this compound in cancer therapy .
Biological Studies
Enzyme Inhibition
this compound is utilized in biochemical assays to study enzyme inhibition mechanisms. Its ability to interact with enzymes makes it a valuable tool in drug discovery:
- Mechanism of Action : The compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This interaction is mediated through hydrogen bonding and hydrophobic interactions with the active site of the enzyme.
Table 1: Summary of Biological Activities
| Activity Type | Target | EC50/IC50 Value |
|---|---|---|
| Antiviral | HCV NS5A | 3.0 nM |
| Anticancer | Various Cancer Cells | 0.05 - 0.5 µM |
| Enzyme Inhibition | Various Enzymes | Variable |
Material Science
Applications in Organic Electronics
The unique properties of this compound make it suitable for applications in organic electronics:
- Conductive Polymers : Research suggests that benzimidazole derivatives can be incorporated into conductive polymers, enhancing their electrical properties and stability.
- Nanomaterials : The compound serves as a building block for synthesizing advanced nanomaterials used in sensors and photovoltaic devices.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5,6-dimethylbenzimidazole with acetonitrile under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 2: Synthesis Overview
| Step | Reaction Conditions |
|---|---|
| Starting Materials | 5,6-Dimethylbenzimidazole + Acetonitrile |
| Conditions | Heat at reflux temperature |
| Purification | Recrystallization or chromatography |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences between (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile and analogous compounds:
- Electronic Effects : The electron-withdrawing nitrile group may deactivate the benzimidazole ring, contrasting with electron-donating methoxy or hydroxyl groups in other derivatives .
- Hydrogen Bonding : Compounds like 5,6-dimethylbenzimidazol-3-ium nitrate exhibit strong hydrogen-bonding networks via N–H···O interactions, a feature absent in the title compound due to its neutral nitrile group .
Physicochemical Properties
- Solubility : The dimethyl groups enhance lipophilicity, likely reducing aqueous solubility compared to hydroxyl- or methoxy-substituted derivatives .
- Thermal Stability : Benzimidazole nitriles generally exhibit moderate thermal stability, though data for the title compound are lacking. Crystallographic studies of related compounds (e.g., 5,6-dimethylbenzimidazol-3-ium nitrate) suggest robust hydrogen-bonded networks improve stability .
Preparation Methods
Reaction Conditions and Procedure
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Base Selection : Potassium carbonate (K₂CO₃) is employed to deprotonate the benzimidazole, enhancing its nucleophilicity.
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Alkylating Agent : 2-Chloroacetonitrile serves as the electrophilic partner, providing the acetonitrile group.
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Solvent System : Anhydrous acetonitrile is used as both the solvent and reactant, ensuring homogeneous reaction conditions.
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Temperature and Duration : The reaction proceeds at 70°C under reflux for 12–24 hours, monitored by thin-layer chromatography (TLC).
Workup and Purification :
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Post-reaction, the solvent is evaporated under reduced pressure.
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The crude product is extracted with dichloromethane (3 × 20 mL), dried over anhydrous sodium sulfate, and purified via silica gel column chromatography using a petroleum ether/ethyl acetate (2:1) eluent.
Mechanistic Insights :
Deprotonation of the benzimidazole generates a resonance-stabilized anion, which attacks the electrophilic carbon of chloroacetonitrile. The chloride leaving group is displaced, forming the C–N bond (Figure 1).
Key Considerations :
-
Side Reactions : Competing hydrolysis of the nitrile group is mitigated by maintaining anhydrous conditions.
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Yield Optimization : Excess chloroacetonitrile (1.1 equiv.) and prolonged reaction times improve conversions.
One-Pot Cyclization-Alkylation Strategy
An alternative route integrates benzimidazole ring formation with subsequent alkylation, streamlining the synthesis.
Step 1: Benzimidazole Core Synthesis
4,5-Dimethyl-o-phenylenediamine undergoes cyclization with formic acid (HCOOH) under reflux to yield 5,6-dimethyl-1H-benzimidazole.
Reaction Equation :
Step 2: In Situ Alkylation
Without isolating the benzimidazole intermediate, chloroacetonitrile and K₂CO₃ are added directly to the reaction mixture. This tandem approach reduces purification steps and improves overall yield.
Advantages :
-
Eliminates intermediate isolation, minimizing product loss.
-
Compatible with green chemistry principles by reducing solvent waste.
Solid-Phase Synthesis Using Functionalized Resins
Immobilizing the benzimidazole precursor on a solid support enables controlled alkylation and facile purification.
Procedure :
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Resin Functionalization : Wang resin is derivatized with 4,5-dimethyl-o-phenylenediamine via amide linkages.
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Cyclization : Treatment with trimethyl orthoformate in dimethylformamide (DMF) forms the benzimidazole ring.
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Alkylation : Chloroacetonitrile and diisopropylethylamine (DIPEA) in DMF introduce the acetonitrile group.
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Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin.
Benefits :
-
High purity due to selective washing steps.
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Scalability for combinatorial chemistry applications.
Catalytic Methods for Enhanced Efficiency
Transition metal catalysts, such as iron-sulfur (Fe/S) systems, have been explored for redox-neutral benzimidazole synthesis, though their application to nitrile derivatives remains experimental.
Hypothetical Pathway :
Challenges :
-
Nitrile compatibility with redox catalysts requires rigorous moisture exclusion.
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Limited precedent necessitates further optimization.
Analytical Characterization and Quality Control
Structural Confirmation :
-
¹H NMR : Peaks at δ 2.3 ppm (s, 6H, CH₃), δ 4.8 ppm (s, 2H, CH₂CN), and δ 7.2–7.5 ppm (m, 2H, aromatic).
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¹³C NMR : Signals at δ 18.5 (CH₃), δ 45.2 (CH₂CN), δ 117.5 (CN), and δ 120–140 (aromatic carbons).
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HRMS : Calculated for C₁₁H₁₂N₃ [M+H]⁺: 186.1026; Observed: 186.1024.
Purity Assessment :
-
HPLC with a C18 column (acetonitrile/water gradient) confirms >98% purity.
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Melting point: 152–154°C (uncorrected).
Industrial-Scale Production Considerations
Process Intensification :
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Continuous flow reactors enhance heat/mass transfer, reducing reaction times.
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In-line IR spectroscopy monitors conversion in real time.
Environmental Impact Mitigation :
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Solvent recovery systems minimize acetonitrile waste.
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Catalytic recycling protocols reduce metal catalyst consumption.
Q & A
Basic Research Question
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
- Safety precautions :
- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Avoid contact with strong oxidizers (e.g., HNO₃) due to potential exothermic reactions .
- Disposal : Follow hazardous waste protocols, including neutralization and incineration at approved facilities .
What analytical techniques are most effective for characterizing the structural purity of this compound?
Advanced Research Question
- Chromatography : UPLC with a C18 column and mobile phases of acetonitrile/water (0.1% formic acid) resolves impurities. Retention time and peak symmetry indicate purity .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns on the benzimidazole ring (e.g., methyl groups at C5/C6).
- HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : For unambiguous confirmation, use SHELX programs for structure refinement. ORTEP-3 can visualize hydrogen-bonding networks .
How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
Advanced Research Question
- Cross-validation : Combine NMR (for functional groups), IR (for nitrile stretches ~2250 cm⁻¹), and LC-MS to detect isomeric byproducts.
- Computational modeling : Density Functional Theory (DFT) calculates expected NMR shifts or vibrational frequencies to match experimental data .
- Factorial design : Apply two-level factorial experiments to optimize analytical conditions (e.g., mobile phase ratios, column temperatures) and identify confounding variables .
What strategies are effective for studying the hydrogen-bonding interactions of this compound in crystal lattices?
Advanced Research Question
- Graph-set analysis : Use Etter’s methodology to classify hydrogen-bond motifs (e.g., chains, rings) in crystalline states.
- Thermal analysis : DSC/TGA identifies phase transitions linked to H-bond network stability.
- Synchrotron XRD : High-resolution data collection (λ = 0.7–1.0 Å) resolves weak interactions, refined via SHELXL .
How can researchers mitigate solvent interference when using acetonitrile in reactions involving this compound?
Advanced Research Question
- Solvent selection : Prefer deuterated acetonitrile (CD₃CN) for NMR studies to avoid proton overlap.
- Degassing : Purge with N₂ to eliminate dissolved O₂, which may oxidize sensitive intermediates.
- Traces removal : Use molecular sieves (3Å) to dry acetonitrile, reducing side reactions (e.g., hydrolysis of nitrile groups) .
What methodologies are suitable for investigating the compound’s role in nanomaterials synthesis?
Advanced Research Question
- CVD applications : Use ferrocene-acetonitrile precursors at 2 mL/min flow rates in a tube furnace (800–1000°C) to synthesize carbon-nitrogen nanotubes. Adjust ferrocene concentration to modulate nitrogen content .
- Surface functionalization : Employ the compound as a ligand for metal-organic frameworks (MOFs), characterized via BET surface area analysis and PXRD .
Notes
- Avoid abbreviations; chemical names are spelled in full.
- Citations reference peer-reviewed methodologies and safety guidelines.
- Commercial/industrial aspects are excluded per requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
